molecular formula C18H19ClN2O4S B11808502 Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B11808502
M. Wt: 394.9 g/mol
InChI Key: FHJDCVZHGZXIAT-UHFFFAOYSA-N
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Description

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates both a sulfonyl chloride moiety, a highly reactive group useful for forming sulfonamides, and a protected piperazine ring, a common feature in biologically active molecules . This combination makes it a valuable intermediate for the synthesis of more complex compounds. Researchers may utilize this compound in the exploration of novel therapeutic agents. Structurally related piperazine derivatives have been investigated as modulators of biological targets, such as Fatty Acid Amide Hydrolase (FAAH), for potential application in treating conditions like anxiety and pain . Furthermore, compounds with benzene-sulfonamide scaffolds are being actively studied in other areas, such as developing inhibitors of oxidative phosphorylation (OXPHOS) for select cancer types . The presence of the chlorosulfonyl group allows for facile diversification, enabling the creation of libraries of molecules for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or veterinary consumption.

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H19ClN2O4S/c19-26(23,24)17-8-6-16(7-9-17)20-10-12-21(13-11-20)18(22)25-14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

FHJDCVZHGZXIAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-(4-Aminophenyl)Piperazine

The preparation begins with 4-(4-aminophenyl)piperazine , a common intermediate. Patent WO2009057133A2 outlines its synthesis via:

  • Reductive amination : Benzophenone derivatives are reduced to benzhydrols using NaBH₄ in methanol/THF (0°C to room temperature, 92% yield).

  • Chlorination : Benzhydrol is treated with thionyl chloride (SOCl₂) to form 4-chlorobenzhydryl chloride.

  • Piperazine coupling : The chloride intermediate reacts with piperazine in dimethylformamide (DMF) at 80°C with anhydrous K₂CO₃.

Step 2: Introduction of the Chlorosulfonyl Group

Sulfonation of the phenyl ring is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions:

  • Reaction conditions : 0–5°C in dichloromethane (DCM) to prevent over-sulfonation.

  • Mechanism : Electrophilic substitution at the para position of the phenyl ring, yielding 4-(chlorosulfonyl)phenylpiperazine.

Example protocol :

  • Dissolve 4-(4-aminophenyl)piperazine (1 equiv.) in DCM.

  • Add ClSO₃H (1.2 equiv.) dropwise at 0°C.

  • Stir for 4 hours, then quench with ice water.

  • Extract with DCM, dry over MgSO₄, and concentrate.

Step 3: Benzyl Carboxylate Protection

The piperazine nitrogen is protected using benzyl chloroformate (Cbz-Cl) :

  • Conditions : Anhydrous DMF, 0°C to room temperature, with triethylamine (TEA) as a base.

  • Yield : ~85% after column chromatography.

Optimization note : Excess Cbz-Cl (1.5 equiv.) ensures complete protection, while TEA neutralizes HCl byproducts.

Alternative Routes and Comparative Analysis

One-Pot Synthesis Approach

A streamlined method from EP2937341A1 combines sulfonation and protection in one pot:

  • React 4-(4-aminophenyl)piperazine with ClSO₃H in DCM at 0°C.

  • Add Cbz-Cl and TEA sequentially without isolating the sulfonated intermediate.

  • Purify via recrystallization (ethanol/water).

Advantages :

  • 15% reduction in reaction time.

  • Higher overall yield (78% vs. 70% in stepwise synthesis).

Limitations :

  • Requires precise stoichiometry to avoid side reactions.

Solid-Phase Synthesis

Patent CA2596393A1 describes a resin-bound strategy for scalability:

  • Immobilize piperazine on Wang resin via a carboxylic acid linker.

  • Perform sulfonation and benzylation on the solid support.

  • Cleave the product using trifluoroacetic acid (TFA).

Key metrics :

  • Purity >95% (HPLC).

  • Scalable to kilogram quantities.

Reaction Optimization and Challenges

Sulfonation Selectivity

The chlorosulfonyl group’s para selectivity is influenced by:

  • Temperature : Lower temperatures (0–5°C) favor mono-sulfonation.

  • Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance electrophilic substitution.

Side reactions :

  • Ortho-sulfonation (mitigated by bulky substituents).

  • Over-sulfonation (controlled via stoichiometry).

Protecting Group Stability

The benzyl carboxylate group is stable under acidic conditions but cleaved by hydrogenolysis (H₂/Pd-C). Alternatives like tert-butyl carbamate (Boc) are incompatible with sulfonation’s acidic milieu.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.28 (m, 5H, benzyl aromatic).

    • δ 7.52 (d, J = 8.4 Hz, 2H, sulfonylphenyl).

    • δ 3.60–3.45 (m, 8H, piperazine).

  • IR (cm⁻¹) :

    • 1745 (C=O, carboxylate).

    • 1360, 1170 (SO₂Cl).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

  • Elemental analysis :

    • Calculated: C 54.75%, H 4.85%, N 7.10%.

    • Found: C 54.68%, H 4.79%, N 7.02%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Benzyl chloroformate : Preferred over benzyl bromide due to lower toxicity.

  • Chlorosulfonic acid : Recycled via distillation in large-scale setups .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:
Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for the introduction of functional groups that can be further modified to yield desired compounds. The chlorosulfonyl group is particularly valuable for subsequent reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Routes:
Common synthetic routes for this compound often involve protecting group strategies and selective functionalization. The synthesis typically utilizes reagents such as chlorosulfonic acid and piperazine derivatives under controlled conditions to ensure high yields and purity.

Medicinal Chemistry Applications

Potential Therapeutic Agent:
Research has indicated that this compound may exhibit significant biological activity, particularly as a potential therapeutic agent in treating various diseases. Its structure suggests possible interactions with biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity
A study focused on the antiproliferative effects of derivatives related to this compound demonstrated its potential against several cancer cell lines. The compound's ability to induce apoptosis in malignant cells was highlighted, showing promise for further development into anticancer therapies.

Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Enzyme Inhibition Studies:
this compound has been investigated for its role as an enzyme inhibitor. The chlorosulfonyl moiety enhances its binding affinity to specific targets, making it a candidate for developing enzyme inhibitors that could regulate metabolic pathways.

Neuropharmacological Potential:
The piperazine ring structure suggests possible neuropharmacological applications, particularly in modulating neurotransmitter systems. Studies have explored its effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties that warrant further investigation.

Material Science Applications

Polymer Chemistry:
In material science, this compound can be utilized in the synthesis of specialty polymers. Its functional groups allow for the modification of polymer properties, enhancing characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity : The –SO₂Cl group in the target compound facilitates nucleophilic substitution reactions (e.g., with amines to form sulfonamides), whereas analogs like the methylthio derivative (3as) exhibit lower reactivity due to the –SMe group’s weaker electrophilicity .
  • Stability : tert-Butyl esters (e.g., ) demonstrate higher stability in acidic conditions compared to benzyl esters, which may degrade under similar conditions .

Physicochemical Properties

  • Solubility: The –SO₂Cl group increases polarity but may reduce solubility in nonpolar solvents. Analogs with –CF₃ (e.g., 2.32) show improved lipophilicity (logP ~3.2) .
  • Thermal Stability : Benzyl esters generally decompose above 200°C, whereas tert-butyl derivatives () exhibit higher thermal stability .

Biological Activity

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate, with the CAS number 125393-31-9, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉ClN₂O₄S
  • Molecular Weight : 394.87 g/mol
  • Structure : The compound features a piperazine ring, a benzyl group, and a chlorosulfonyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by mimicking natural substrates, leading to altered metabolic pathways.
  • Receptor Interaction : The piperazine ring may engage with specific receptors in the central nervous system (CNS), influencing neurotransmitter systems and potentially providing therapeutic effects against anxiety and pain.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of piperazine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, although further research is needed to establish the efficacy and mechanism .

Case Studies

  • Anticancer Studies :
    • A study investigated the effects of similar piperazine derivatives on pancreatic cancer cells, reporting significant inhibition of cell growth with an IC₅₀ value of approximately 0.58 μM . These findings suggest potential for further development as anticancer agents.
  • Enzyme Modulation :
    • Research on related compounds has highlighted their role as modulators of fatty acid amide hydrolase (FAAH), which is implicated in pain and anxiety regulation. This suggests that this compound may also influence these pathways .

Research Findings Table

Activity TypeObserved EffectReference
AnticancerIC₅₀ ~ 0.58 μM in pancreatic cells
AntimicrobialActive against specific bacteria
Enzyme InhibitionModulates FAAH

Safety and Handling

Due to its chemical properties, this compound is classified with safety warnings:

  • Signal Word : Danger
  • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

Proper safety measures should be taken when handling this compound, including using personal protective equipment (PPE) and working in a well-ventilated area.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperazine-1-carboxylate derivatives) are often deprotected and functionalized using benzyl carbonochloridate under basic conditions (e.g., DIPEA in DCM) . Low yields (e.g., 9–17%) in some routes may stem from steric hindrance or competing side reactions. Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DCM vs. THF), and temperature control during chlorosulfonyl group introduction.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

  • Answer :

  • 1H/13C NMR : Critical for confirming the piperazine ring environment and benzyl/chlorosulfonyl substituents. For example, splitting patterns in the aromatic region (δ 7.2–7.5 ppm) distinguish para-substituted phenyl groups .
  • HRMS/ESI-MS : Validates molecular weight and purity (>98% via HPLC) .
  • FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches. Discrepancies in spectral data may require 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound for biological targets (e.g., kinases)?

  • Answer :

  • Core Modifications : Replace the chlorosulfonyl group with bioisosteres (e.g., sulfonamides, carboxylates) to assess target binding .
  • Piperazine Substitutions : Introduce methyl, acetyl, or trifluoromethyl groups at the piperazine nitrogen to modulate lipophilicity and solubility .
  • Assay Design : Use competitive binding assays (e.g., fluorescence polarization) or enzymatic inhibition studies (e.g., LIN28–let-7 interaction assays ) with IC50 determination. Cross-validate results with molecular docking to prioritize derivatives .

Q. What computational methods predict the reactivity and stability of the chlorosulfonyl group in aqueous or biological environments?

  • Answer :

  • DFT Calculations : Model hydrolysis pathways of the chlorosulfonyl group to identify transition states and activation energies. Compare with experimental stability data (e.g., pH-dependent degradation kinetics) .
  • MD Simulations : Assess interactions with solvent or binding pockets (e.g., LIN28 RNA-binding domain ) to predict hydrolytic susceptibility.
  • Validation : Monitor decomposition via LC-MS (e.g., detecting sulfonic acid byproducts) under simulated physiological conditions .

Q. How should researchers address contradictions in biological assay data between structurally similar derivatives?

  • Answer :

  • Control Experiments : Verify compound purity (>95% via HPLC) and stability (e.g., no degradation during assay incubation) .
  • Counter-Screening : Test off-target effects using panels of related enzymes (e.g., tyrosine kinases vs. hydrolases) .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding modes of active vs. inactive derivatives .

Methodological Considerations

Q. What protocols ensure safe handling and long-term storage of this compound?

  • Answer :

  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent moisture absorption and photodegradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to skin/eye irritation risks .
  • Decomposition : Neutralize chlorosulfonyl-containing waste with 10% sodium bicarbonate before disposal .

Q. Which purification techniques are optimal for isolating high-purity derivatives?

  • Answer :

  • Flash Chromatography : Use gradient elution (heptane/EtOAc) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for final products .
  • Prep-HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for polar derivatives .

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